C-82

概要

説明

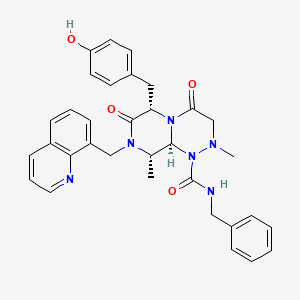

C-82は、CBP/β-カテニン複合体の特異的アンタゴニストです。β-カテニンとCBPの結合を阻害し、一方、β-カテニンとp300の結合を増加させます。 この化合物は、細胞増殖、分化、アポトーシスなど、さまざまな細胞プロセスにおいて重要な役割を果たす、β-カテニン依存性カノニカルWntシグナル伝達経路の強力なモジュレーターです .

作用機序

C-82は、β-カテニンとCBPの結合を特異的に阻害し、一方、β-カテニンとp300の結合を促進することによってその効果を発揮します。β-カテニン依存性カノニカルWntシグナル伝達経路のこのモジュレーションにより、遺伝子発現と細胞挙動の変化が起こります。 This compoundの分子標的には、CBP/β-カテニン複合体とp300/β-カテニン複合体があります .

類似の化合物との比較

This compoundは、CBP/β-カテニン複合体を特異的に阻害するという点でユニークです。類似の化合物には、次のようなものがあります。

PRI-724: this compoundの前駆体であり、生体内でthis compoundに迅速に変換されます。

This compoundは、CBP/β-カテニン複合体を強力かつ特異的に阻害することで際立っており、Wntシグナル伝達経路を研究し、治療戦略を開発するための貴重なツールとなっています .

準備方法

合成経路と反応条件

C-82は、前駆体であるPRI-724から出発して、一連の化学反応によって合成されます。 前駆体は、生体内で脱リン酸化されて活性型であるthis compoundを生成します . 合成経路には、CBP/β-カテニン複合体阻害剤の形成、それに続く高性能液体クロマトグラフィー(HPLC)や核磁気共鳴(NMR)分光法などの技術を使用した精製とキャラクタリゼーションが含まれます .

工業生産方法

This compoundの工業生産には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。 このプロセスには、高品質の原料、制御された反応環境、および高度な精製技術を使用して、純度が99%を超えるthis compoundを製造することが含まれます .

化学反応の分析

反応の種類

C-82は、次のようなさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を形成する可能性があります。

還元: 還元反応によって、this compoundを還元型に変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、this compoundの酸化により、生物学的活性が変化した酸化誘導体が生成される可能性がありますが、還元により、異なる特性を持つ還元型が生成される可能性があります .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用を持っています。

化学: β-カテニン依存性カノニカルWntシグナル伝達経路を研究するためのツールとして使用されます。

生物学: 増殖やアポトーシスなどの細胞プロセスを調節する役割について研究されています。

科学的研究の応用

C-82 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the β-catenin dependent canonical Wnt signaling pathway.

Biology: Investigated for its role in modulating cellular processes such as proliferation and apoptosis.

類似化合物との比較

C-82 is unique in its specific inhibition of the CBP/β-catenin complex. Similar compounds include:

PRI-724: The pre-drug form of this compound, which is rapidly converted to this compound in vivo.

GSK737: A dual inhibitor of BRD4 BD1 and BD2, with different molecular targets and pathways.

PF-CBP1: A selective inhibitor of the bromodomain of CREB-binding protein, with distinct biological effects.

This compound stands out due to its potent and specific inhibition of the CBP/β-catenin complex, making it a valuable tool for studying the Wnt signaling pathway and developing therapeutic strategies .

特性

IUPAC Name |

(6S,9S,9aS)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N6O4/c1-22-31-38(29(41)21-36(2)39(31)33(43)35-19-24-8-4-3-5-9-24)28(18-23-13-15-27(40)16-14-23)32(42)37(22)20-26-11-6-10-25-12-7-17-34-30(25)26/h3-17,22,28,31,40H,18-21H2,1-2H3,(H,35,43)/t22-,28-,31-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGHKOORFHZFGO-AZXNYEMZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2N(C(C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2N([C@H](C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422253-37-9 | |

| Record name | C-82 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422253379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C-82 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D33SM48G6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does C-82 exert its antileukemic effects?

A1: this compound disrupts the Wnt/β-catenin signaling pathway by specifically inhibiting the interaction between β-catenin and cAMP response element-binding protein (CBP). [, , , , ] This interaction is crucial for the transcriptional activity of β-catenin, which regulates the expression of genes involved in cell proliferation, survival, and self-renewal. [, , , , ] By inhibiting this interaction, this compound suppresses β-catenin-mediated transcription and downstream signaling, leading to antileukemic effects. [, , , , ]

Q2: What are the downstream effects of this compound on AML cells?

A2: this compound treatment has been shown to:

- Suppress cell growth and induce apoptosis: this compound inhibits proliferation and induces programmed cell death in AML cell lines and primary patient samples, including those resistant to standard tyrosine kinase inhibitors (TKIs). [, , , , ]

- Target AML stem and progenitor cells: this compound exhibits potent activity against AML stem and progenitor cells, including the CD34+38- subpopulation, which is considered a crucial target for achieving long-term remission. [, , , , ]

- Overcome stromal protection: The bone marrow microenvironment, particularly mesenchymal stromal cells (MSCs), provides a protective niche for AML cells. This compound disrupts this protective effect, enhancing the sensitivity of AML cells to treatment. [, , , , ]

- Downregulate key β-catenin target genes: this compound reduces the expression of β-catenin target genes involved in cell survival, proliferation, and stemness, such as survivin, CD44, c-Myc, and cyclin D1. [, , , , ]

Q3: What is the role of Rac1 and MCL-1 in the synergistic effects of this compound and BCL-2 inhibitors?

A3: Studies have shown that this compound can synergize with BCL-2 inhibitors, such as ABT-199 (Venetoclax), to induce apoptosis in AML cells. This synergy is mediated in part by the downregulation of Rac1, a downstream effector of Wnt/β-catenin signaling. [] Inhibition of Rac1 by this compound leads to the downregulation of MCL-1, an anti-apoptotic protein that contributes to resistance to BCL-2 inhibitors. []

Q4: Is there information available about the molecular formula, weight, and spectroscopic data of this compound?

A4: The provided research articles primarily focus on the biological activity and therapeutic potential of this compound in AML and do not provide detailed information about its molecular formula, weight, or spectroscopic data.

Q5: What is known about the material compatibility and stability of this compound under various conditions?

A5: The research articles provided do not specifically address the material compatibility or stability of this compound under different conditions. Further research is needed to understand these aspects of the compound.

Q6: Has the efficacy of this compound been demonstrated in preclinical models of AML?

A6: Yes, this compound has shown promising antileukemic activity in various preclinical models:

- In vitro studies: this compound effectively inhibits the growth and survival of AML cell lines, including those with FLT3 mutations and those resistant to TKIs. [, , , , ] It also synergizes with other antileukemic agents, such as TKIs and BCL-2 inhibitors. [, , , , ]

- In vivo studies: In mouse models of AML, treatment with PRI-724, the prodrug of this compound, significantly reduced leukemia burden, improved survival, and impaired leukemia cell engraftment. [, , ]

Q7: Is this compound currently being evaluated in clinical trials for AML?

A7: Yes, PRI-724, the prodrug of this compound, is being investigated in a phase I/II clinical trial (NCT01606579) for patients with advanced myeloid malignancies, including AML. [] The trial is evaluating the safety, pharmacokinetics, and preliminary efficacy of PRI-724 as a single agent and in combination with dasatinib.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile](/img/structure/B3027806.png)

![tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate](/img/structure/B3027809.png)

![Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B3027812.png)

![3,3'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine](/img/structure/B3027819.png)